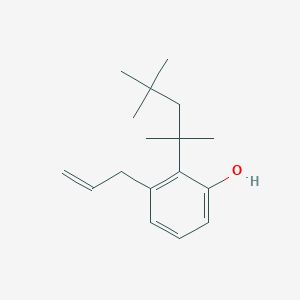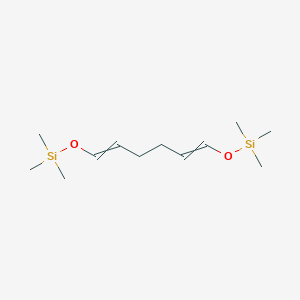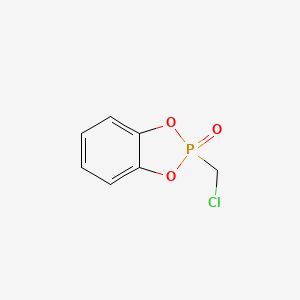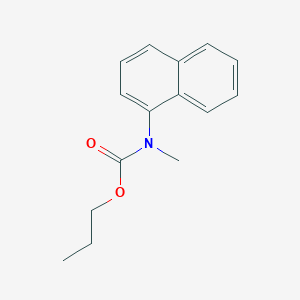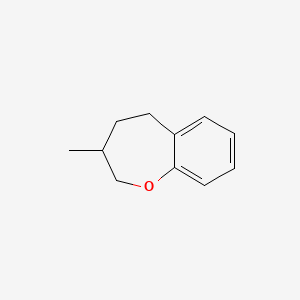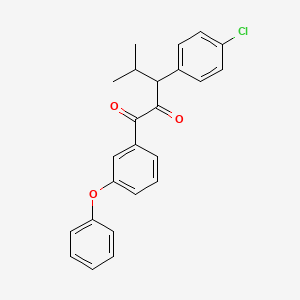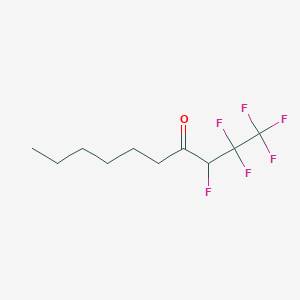
1,1,1,2,2,3-Hexafluorodecan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3-Hexafluorodecan-4-one is a fluorinated organic compound characterized by the presence of six fluorine atoms attached to a decanone backbone. This compound is of significant interest due to its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3-Hexafluorodecan-4-one typically involves the introduction of fluorine atoms into a decanone structure. One common method is the direct fluorination of decan-4-one using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or degradation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. Additionally, the use of catalysts and specific reaction conditions can optimize the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,2,3-Hexafluorodecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of perfluorinated carboxylic acids.
Reduction: Formation of perfluorinated alcohols.
Substitution: Formation of various substituted fluorinated compounds.
Aplicaciones Científicas De Investigación
1,1,1,2,2,3-Hexafluorodecan-4-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems due to its unique fluorine signature.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2,3-Hexafluorodecan-4-one is largely influenced by the presence of fluorine atoms, which can alter the electronic distribution within the molecule. This can affect its reactivity and interaction with other molecules. The compound can interact with various molecular targets, including enzymes and receptors, through mechanisms such as hydrogen bonding, van der Waals interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,2,3,3-Hexafluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)pentane
- Perfluorobutanesulfonyl fluoride
- 1,1,2,2-Tetrafluoroethane
Uniqueness
1,1,1,2,2,3-Hexafluorodecan-4-one is unique due to its specific arrangement of fluorine atoms and the decanone backbone. This unique structure imparts distinct physicochemical properties, such as high thermal stability, low surface energy, and resistance to chemical degradation. These properties differentiate it from other fluorinated compounds and make it particularly valuable in applications requiring high-performance materials.
Propiedades
Número CAS |
113487-29-9 |
|---|---|
Fórmula molecular |
C10H14F6O |
Peso molecular |
264.21 g/mol |
Nombre IUPAC |
1,1,1,2,2,3-hexafluorodecan-4-one |
InChI |
InChI=1S/C10H14F6O/c1-2-3-4-5-6-7(17)8(11)9(12,13)10(14,15)16/h8H,2-6H2,1H3 |
Clave InChI |
JFWCHWLJUIBZBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=O)C(C(C(F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


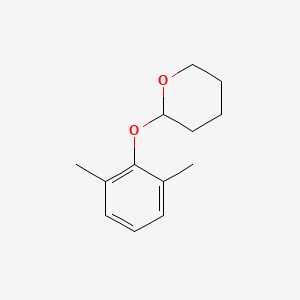
![Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate](/img/structure/B14309342.png)
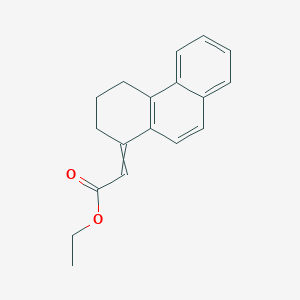
![4-[3-(Ethenyloxy)-2,6,6-trimethylcyclohex-1-en-1-yl]butan-2-one](/img/structure/B14309351.png)
![4-[(Dimethylamino)methyl]-2,6-diphenylphenol](/img/structure/B14309356.png)
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
